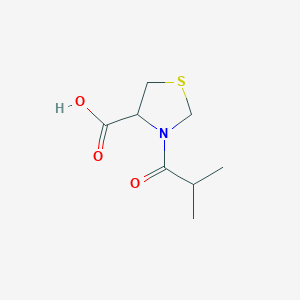
3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidine derivatives Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 2-methylpropanoyl group attached to the thiazolidine ring, along with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoyl chloride with thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives and other heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and metabolic pathways.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the thiazolidine ring and carboxylic acid group allows for specific interactions with active sites, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the 2-methylpropanoyl group, resulting in different chemical properties and reactivity.
2-Methylpropanoyl derivatives: Compounds with similar acyl groups but different heterocyclic backbones.
Uniqueness
3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine ring and the 2-methylpropanoyl group. This structural arrangement imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H13NO3S |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
3-(2-methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S/c1-5(2)7(10)9-4-13-3-6(9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
YYXVWLDUSNATDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CSCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


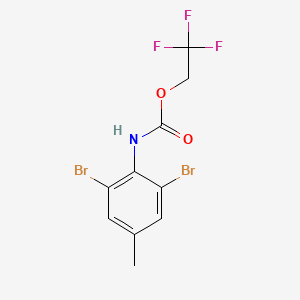
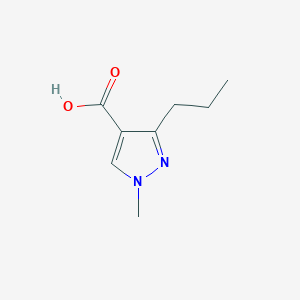
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
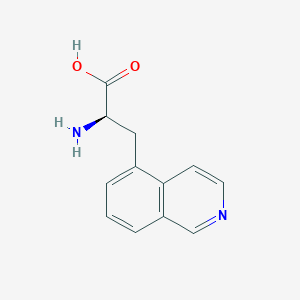
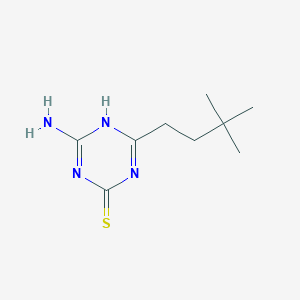
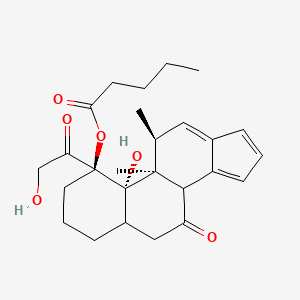

![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)

![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
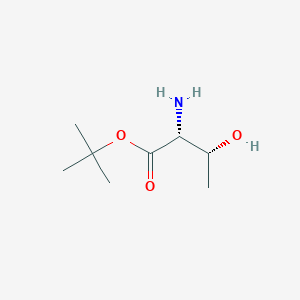
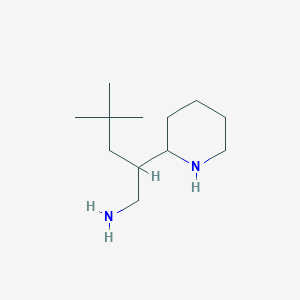
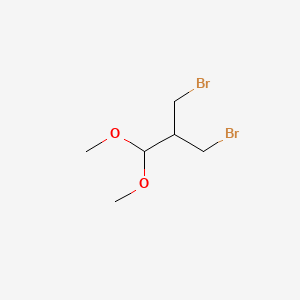
methanol](/img/structure/B13155783.png)
